3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide
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Overview
Description
3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide: , also known by its systematic name N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide , is a compound with a complex structure. Let’s break it down:
- The core structure consists of a thiophene ring substituted with amino , chloro , and pyrazole moieties.
- It exhibits both acidic and basic properties due to the presence of two nitrogen atoms.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but here’s one example:
Starting Material: Begin with .
Reaction: React the starting material with to form the desired compound.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized conditions. Unfortunately, specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of various derivatives.
Substitution: Substitution reactions at the chloro and amino groups are possible.
Reduction: Reduction of the carbonyl group could yield different products.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Alkylating agents or nucleophiles.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for antitumor potential.
Chemistry: Used as a building block in drug development.
Biology: May interact with specific molecular targets.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular pathways and receptors.
Properties
Molecular Formula |
C7H11ClN4O |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
3-amino-3-(4-chloro-2-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C7H11ClN4O/c1-12-7(4(8)3-11-12)5(9)2-6(10)13/h3,5H,2,9H2,1H3,(H2,10,13) |
InChI Key |
UBJDQYMNAVGREM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(CC(=O)N)N |
Origin of Product |
United States |
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